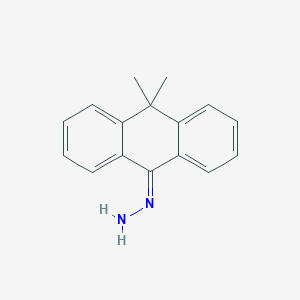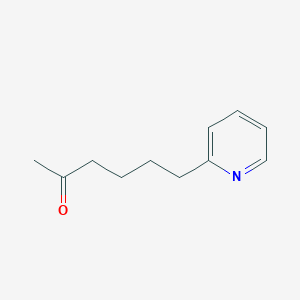
6-(Pyridin-2-yl)hexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyridin-2-yl)hexan-2-one: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring attached to a hexanone chain, making it a significant compound in organic chemistry due to its unique structure and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-2-yl)hexan-2-one typically involves the reaction of pyridine derivatives with hexanone precursors. One common method includes the use of Grignard reagents, where pyridine N-oxides react with alkyl halides in the presence of a catalyst such as copper iodide. The reaction is carried out under controlled conditions, often involving heating and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
化学反应分析
Types of Reactions: 6-(Pyridin-2-yl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohol derivatives.
科学研究应用
Chemistry: In chemistry, 6-(Pyridin-2-yl)hexan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: Its pyridine moiety is known for its biological activity, making it a candidate for the synthesis of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .
作用机制
The mechanism of action of 6-(Pyridin-2-yl)hexan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, pyridine derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Pyridine: A basic heterocyclic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms in the ring.
6-Methylpyridine-2-carboxaldehyde: A related compound used in the synthesis of various pyridine derivatives.
Uniqueness: 6-(Pyridin-2-yl)hexan-2-one is unique due to its specific structure, which combines a pyridine ring with a hexanone chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in various fields .
属性
CAS 编号 |
91246-03-6 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
6-pyridin-2-ylhexan-2-one |
InChI |
InChI=1S/C11H15NO/c1-10(13)6-2-3-7-11-8-4-5-9-12-11/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI 键 |
VASKELSLRWUOLE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCCC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)
![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
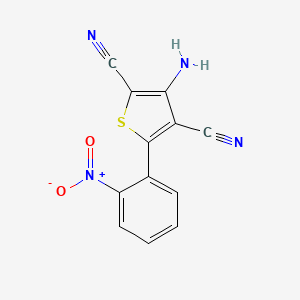
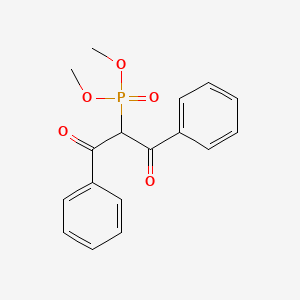
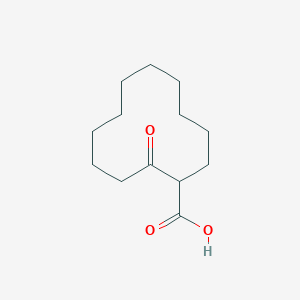
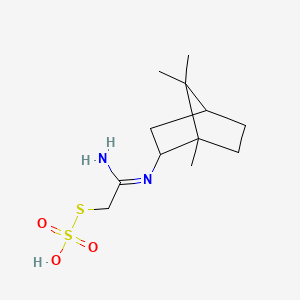
![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)

![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)

